molecular formula C6H6BrN3O2 B13657348 (2-Bromo-5-nitropyridin-4-yl)methanamine

(2-Bromo-5-nitropyridin-4-yl)methanamine

Cat. No.: B13657348
M. Wt: 232.03 g/mol
InChI Key: XIEFRTUWNUGQAR-UHFFFAOYSA-N
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Description

(2-Bromo-5-nitropyridin-4-yl)methanamine is an organic compound with the molecular formula C₆H₆BrN₃O₂ It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-nitropyridin-4-yl)methanamine typically involves the bromination and nitration of pyridine derivatives followed by amination. One common method includes:

    Bromination: Pyridine is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromopyridine.

    Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position, forming 2-bromo-5-nitropyridine.

    Amination: Finally, the nitro compound undergoes reduction and subsequent amination to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-nitropyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amino group can be oxidized back to a nitro group or further to a nitroso group using oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: (2-Amino-5-nitropyridin-4-yl)methanamine.

    Oxidation: (2-Nitroso-5-nitropyridin-4-yl)methanamine.

Scientific Research Applications

(2-Bromo-5-nitropyridin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-5-nitropyridin-4-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-nitropyridine: Lacks the methanamine group, making it less versatile in certain reactions.

    2-Amino-5-nitropyridine: Similar structure but with an amino group instead of a bromine atom, leading to different reactivity and applications.

    2-Bromo-3-nitropyridine:

Uniqueness

(2-Bromo-5-nitropyridin-4-yl)methanamine is unique due to the presence of both bromine and nitro groups, along with the methanamine moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

(2-bromo-5-nitropyridin-4-yl)methanamine

InChI

InChI=1S/C6H6BrN3O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H,2,8H2

InChI Key

XIEFRTUWNUGQAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])CN

Origin of Product

United States

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